molecular formula C16H32O5P2S2 B14604081 2,2'-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-disulphide CAS No. 58948-25-7

2,2'-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-disulphide

Cat. No.: B14604081
CAS No.: 58948-25-7
M. Wt: 430.5 g/mol
InChI Key: GMNOXZPPOAVBIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide typically involves the reaction of bisneopentyl glycol with thiopyrophosphoric acid. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the compound is produced through a series of controlled reactions that ensure high purity and yield. The process may involve in-situ polymerization techniques to coat the core surface of the particles with sulfonated melamine formaldehyde resins, resulting in the formation of intumescent microcapsules .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its flame-retardant capabilities .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed: The major products formed from these reactions include modified flame-retardant compounds that exhibit improved performance in various applications. These products are often characterized by their enhanced stability and resistance to degradation .

Scientific Research Applications

2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide has a wide range of scientific research applications. It is extensively used in the field of chemistry for the development of flame-retardant materials. In biology and medicine, the compound is studied for its potential use in creating safer and more effective medical devices and materials . Industrially, it is employed in the production of flame-retardant viscose fibers, which are used in various textiles and fabrics .

Comparison with Similar Compounds

Similar Compounds:

  • Bisneopentyl glycol dithiocarboxyphosphate
  • Thiopyrophosphoric acid cyclic esters
  • Exolit 5060

Uniqueness: Compared to similar compounds, 2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide stands out due to its high stability and resistance to various environmental conditions. Its unique structure allows for the formation of intumescent chars, which significantly enhance its flame-retardant properties .

Properties

CAS No.

58948-25-7

Molecular Formula

C16H32O5P2S2

Molecular Weight

430.5 g/mol

IUPAC Name

2-[(5,5-dimethyl-4-propan-2-yl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5,5-dimethyl-4-propan-2-yl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane

InChI

InChI=1S/C16H32O5P2S2/c1-11(2)13-15(5,6)9-17-22(24,19-13)21-23(25)18-10-16(7,8)14(20-23)12(3)4/h11-14H,9-10H2,1-8H3

InChI Key

GMNOXZPPOAVBIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(COP(=S)(O1)OP2(=S)OCC(C(O2)C(C)C)(C)C)(C)C

Origin of Product

United States

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